(-)-Carvedilol

説明

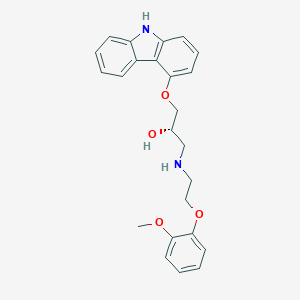

Structure

3D Structure

特性

IUPAC Name |

(2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHNVEJMJSYVRP-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1OCCNC[C@@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241749 |

Source

|

| Record name | (S)-Carvedilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95094-00-1 |

Source

|

| Record name | (-)-Carvedilol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95094-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carvedilol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095094001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Carvedilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARVEDILOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW13D96IND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Stereospecific Mechanisms of Carvedilol Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvedilol, a third-generation beta-blocker, is administered clinically as a racemic mixture of its two enantiomers, S(-)-Carvedilol and R(+)-Carvedilol. These stereoisomers exhibit distinct pharmacological profiles that collectively contribute to carvedilol's therapeutic efficacy in cardiovascular diseases. This technical guide provides an in-depth exploration of the differential mechanisms of action of S(-)- and R(+)-Carvedilol, focusing on their receptor binding affinities, downstream signaling pathways, and the experimental methodologies used to elucidate these properties. A key aspect of carvedilol's unique pharmacology is its biased agonism, which is also explored in detail.

Introduction

Carvedilol is a non-selective beta-adrenergic receptor antagonist with additional alpha-1 adrenergic receptor blocking activity.[1][2] It is this dual action that contributes to its efficacy in treating conditions such as hypertension and heart failure.[1][3] Carvedilol is a chiral molecule and exists as a racemic mixture of S(-)- and R(+)-enantiomers.[4][5] The stereochemistry of these enantiomers plays a critical role in their interaction with adrenergic receptors and subsequent signaling cascades. This guide will dissect the individual contributions of each enantiomer to the overall pharmacological effect of racemic carvedilol.

Receptor Binding Affinity and Selectivity

The differential effects of S(-)- and R(+)-Carvedilol begin at the receptor level. Their binding affinities for alpha- and beta-adrenergic receptors have been quantified through various studies, primarily using radioligand binding assays.

Data Presentation: Receptor Binding Affinities

The following tables summarize the binding affinities (Ki and Kd values) of Sthis compound and R(+)-Carvedilol for β1, β2, and α1-adrenergic receptors. Lower values indicate higher binding affinity.

Table 1: Binding Affinities of Carvedilol Enantiomers at Beta-Adrenergic Receptors

| Enantiomer | Receptor | Binding Affinity (Ki, nM) | Reference |

| Sthis compound | β1 | 1.1 | [6] |

| R(+)-Carvedilol | β1 | 15.3 | [6] |

| Sthis compound | β2 | 0.40 | [6] |

| R(+)-Carvedilol | β2 | 26.1 | [6] |

Table 2: Binding Affinities of Carvedilol Enantiomers at Alpha-1 Adrenergic Receptors

| Enantiomer | Receptor | Binding Affinity (Kd, nmol/L) | Reference |

| Sthis compound | α1 | 14 | [7] |

| R(+)-Carvedilol | α1 | 16 | [7] |

Key Findings:

-

Beta-Adrenergic Receptors: Sthis compound is a potent antagonist at both β1 and β2-adrenergic receptors, with significantly higher affinity than R(+)-Carvedilol.[6] The S(-) enantiomer is primarily responsible for the beta-blocking activity of racemic carvedilol.[3]

-

Alpha-1 Adrenergic Receptors: Both S(-) and R(+) enantiomers exhibit comparable high affinity for the α1-adrenergic receptor, indicating that both contribute to the vasodilatory effects of carvedilol.[7]

Downstream Signaling Pathways

The interaction of carvedilol enantiomers with adrenergic receptors initiates complex downstream signaling events. A notable feature of carvedilol is its "biased agonism," where it differentially modulates G-protein-dependent and β-arrestin-dependent signaling pathways.[4][8]

G-Protein-Dependent Signaling: Inverse Agonism

In the canonical G-protein signaling pathway, β-adrenergic receptor activation leads to the stimulation of adenylyl cyclase by the Gs alpha subunit, resulting in the production of cyclic AMP (cAMP). Carvedilol, particularly the S(-) enantiomer, acts as an inverse agonist at the β2-adrenergic receptor.[4] This means that it not only blocks the receptor but also reduces its basal, constitutive activity, leading to a decrease in intracellular cAMP levels.[4]

β-Arrestin-Dependent Signaling: Biased Agonism

While inhibiting Gs-protein signaling, carvedilol has been shown to activate β-arrestin-mediated pathways.[4] This is a hallmark of biased agonism. Upon binding of carvedilol, the β2-adrenergic receptor can be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin, which can then act as a scaffold for other signaling proteins, leading to the activation of pathways such as the extracellular signal-regulated kinase (ERK) 1/2 pathway.[4][9] This β-arrestin-mediated signaling is thought to contribute to some of the cardioprotective effects of carvedilol.

G-Protein Coupling Switch

Emerging evidence suggests that carvedilol can induce a switch in G-protein coupling for the β1-adrenergic receptor, from the canonical Gs to Gi.[5][10] This switch to Gi-mediated signaling can activate downstream pathways, such as the PI3K-Akt-NOS3 cascade, leading to the production of cGMP and promoting cardiac contractility.[6][7] This represents another layer of complexity in carvedilol's mechanism of action and may contribute to its beneficial effects in heart failure.

Experimental Protocols

The characterization of the stereospecific actions of carvedilol enantiomers relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki or Kd) of S(-)- and R(+)-Carvedilol for adrenergic receptors.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human adrenergic receptor of interest (e.g., β1, β2, or α1) in appropriate media.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol for β-receptors or [3H]-prazosin for α1-receptors).

-

Add increasing concentrations of the unlabeled competitor ligand (Sthis compound or R(+)-Carvedilol).

-

To determine non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., propranolol for β-receptors).

-

Add the prepared cell membranes to each well.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

Objective: To measure the effect of S(-)- and R(+)-Carvedilol on intracellular cAMP levels, demonstrating inverse agonism.

Methodology:

-

Cell Culture and Plating:

-

Culture cells expressing the β-adrenergic receptor of interest (e.g., HEK293 cells) in appropriate media.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with serum-free media.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Treat the cells with varying concentrations of Sthis compound, R(+)-Carvedilol, a known agonist (e.g., isoproterenol) as a positive control, and vehicle as a negative control.

-

For Gi-coupled receptor analysis, cells can be co-stimulated with forskolin to induce cAMP production.

-

Incubate for a specified time at 37°C.

-

-

cAMP Detection:

-

Lyse the cells to release intracellular cAMP.

-

Measure cAMP levels using a competitive immunoassay kit (e.g., ELISA or HTRF-based assays) according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in each sample based on the standard curve.

-

Plot the cAMP concentration against the logarithm of the ligand concentration to generate dose-response curves.

-

β-Arrestin Recruitment Assay

Objective: To quantify the recruitment of β-arrestin to the β-adrenergic receptor upon treatment with carvedilol enantiomers.

Methodology (using PathHunter® Assay as an example):

-

Cell Line:

-

Use a commercially available cell line (e.g., PathHunter®) that co-expresses the β-adrenergic receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

-

-

Cell Plating and Ligand Treatment:

-

Plate the cells in a 384-well white, solid-bottom assay plate and incubate overnight.

-

Prepare serial dilutions of Sthis compound, R(+)-Carvedilol, and a positive control agonist.

-

Add the diluted ligands to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.

-

-

Detection:

-

Add the PathHunter® detection reagents, which contain the substrate for the complemented enzyme.

-

Incubate at room temperature for 60 minutes to allow for signal development.

-

-

Measurement and Analysis:

-

Measure the chemiluminescent signal using a luminometer.

-

Plot the signal intensity against the logarithm of the ligand concentration to generate dose-response curves and determine EC50 values.

-

ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To assess the activation of the ERK1/2 signaling pathway by carvedilol enantiomers.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells expressing the β-adrenergic receptor in 6-well plates.

-

Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.

-

Treat the cells with Sthis compound, R(+)-Carvedilol, a positive control (e.g., EGF), and vehicle for a specific time course (e.g., 5, 10, 15 minutes).

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.

-

Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

-

References

- 1. cosmobio.co.jp [cosmobio.co.jp]

- 2. cosmobio.co.jp [cosmobio.co.jp]

- 3. Carvedilol binding to β2-adrenergic receptors inhibits CFTR-dependent anion secretion in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Carvedilol induces biased β1 adrenergic receptor-nitric oxide synthase 3-cyclic guanylyl monophosphate signalling to promote cardiac contractility [escholarship.org]

- 6. Carvedilol induces biased β1 adrenergic receptor-Nitric oxide synthase 3-cyclic guanylyl monophosphate signaling to promote cardiac contractility [iris.uniroma1.it]

- 7. Carvedilol induces biased β1 adrenergic receptor-nitric oxide synthase 3-cyclic guanylyl monophosphate signalling to promote cardiac contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. Gαi is required for carvedilol-induced β1 adrenergic receptor β-arrestin biased signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Properties of Carvedilol Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol is a third-generation, non-selective beta-adrenergic receptor antagonist widely prescribed for the management of hypertension and congestive heart failure.[1][2] It is administered clinically as a racemic mixture of two enantiomers, (S)-(-)-Carvedilol and (R)-(+)-Carvedilol, which possess distinct pharmacological profiles.[1][3] The (S)-enantiomer is a potent antagonist of both β- and α1-adrenergic receptors, while the (R)-enantiomer exhibits significant α1-adrenergic receptor blockade with very weak β-blocking activity.[3][4][5] This stereoselectivity in receptor interaction and subsequent signaling pathways is critical for understanding the overall therapeutic efficacy and unique clinical benefits of racemic carvedilol. This guide provides an in-depth analysis of the pharmacological properties of each enantiomer, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Adrenergic Receptor Binding and Functional Activity

The differential effects of the carvedilol enantiomers are most pronounced at the adrenergic receptors. The (S)-enantiomer is primarily responsible for the β-blockade, whereas both enantiomers contribute to the α1-blockade.[4]

Receptor Binding Affinity

The affinity of each enantiomer for β1-, β2-, and α1-adrenergic receptors is typically determined through radioligand binding assays.

| Enantiomer | Receptor | Dissociation Constant (KB or Kd) (nM) |

| (S)-(-)-Carvedilol | β1-Adrenoceptor | 0.4[6] |

| α1-Adrenoceptor | 14[6] | |

| (R)-(+)-Carvedilol | β1-Adrenoceptor | ~45[6] |

| α1-Adrenoceptor | 16[6] |

Table 1: Comparative receptor binding affinities of Carvedilol enantiomers.

As shown in the table, (S)-Carvedilol is over 100-fold more potent than (R)-Carvedilol at the β1-adrenoceptor.[6] In contrast, both enantiomers display nearly identical, potent binding affinity for the α1-adrenoceptor.[6][7]

Functional Activity

β-Adrenergic Blockade

The β-blocking activity, crucial for reducing heart rate and contractility, resides almost exclusively with the (S)-enantiomer.[4][5] This is demonstrated in functional assays that measure the inhibition of agonist-stimulated responses. For instance, in guinea pig atrial preparations, (S)-Carvedilol competitively antagonizes the positive chronotropic effects of isoproterenol (a β-agonist).[6] Human studies confirm that only (S)-carvedilol is responsible for β-blockade, significantly decreasing heart rate and systolic blood pressure during exercise.[5]

α1-Adrenergic Blockade

Both the (R) and (S) enantiomers are approximately equipotent in their ability to block α1-adrenoceptors.[8][9] This action leads to vasodilation and a reduction in peripheral resistance, contributing to carvedilol's antihypertensive effects.[10] In rabbit aorta preparations, both enantiomers produced equal antagonism of norepinephrine-induced vasoconstriction.[6] The (R)-enantiomer's primary action is as an α1-blocker, which can lead to a physiological reflex increase in sympathetic tone and heart rate when administered alone.

Signaling Pathways

The interaction of carvedilol enantiomers with adrenergic receptors initiates distinct intracellular signaling cascades. The canonical pathways for β- and α1-receptors are well-established, but carvedilol also exhibits unique, biased signaling properties.

Canonical β-Adrenergic Receptor Signaling and Inhibition by (S)-Carvedilol

β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by an agonist like norepinephrine, activate the Gs protein. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA), resulting in increased heart rate and contractility. (S)-Carvedilol, as a competitive antagonist, blocks this pathway.

Biased Signaling and β-Arrestin Pathway

Interestingly, carvedilol has been shown to be a "biased agonist." While it acts as an antagonist (or inverse agonist) for Gs-protein-mediated signaling, it can simultaneously stimulate β-arrestin-mediated pathways.[11][12][13] This unique property is not shared by all β-blockers and may contribute to carvedilol's particular efficacy in heart failure.[11] This β-arrestin signaling can lead to the activation of kinases like ERK1/2 and transactivation of the epidermal growth factor receptor (EGFR), promoting cardioprotective effects.[11][14]

Additional Pharmacological Properties

Beyond adrenoceptor blockade, carvedilol enantiomers possess other properties that contribute to their therapeutic profile.

Antioxidant Activity

Carvedilol has demonstrated antioxidant properties, including the suppression of lipid peroxidation and superoxide generation.[15][16] This activity is attributed to the carbazole moiety and is present in both the (R) and (S) enantiomers.[15] However, recent studies suggest that the parent compound, carvedilol, has negligible direct radical-inhibiting activity. Instead, its phenolic metabolites (e.g., 3-hydroxy-, 4'-hydroxy-, and 5'-hydroxycarvedilol) are potent antioxidants, with activity superior to carvedilol itself.[17][18][19]

Ryanodine Receptor (RyR2) Stabilization

Both racemic carvedilol and the non-β-blocking (R)-enantiomer can directly interact with and stabilize the cardiac ryanodine receptor (RyR2).[20] This action suppresses spontaneous Ca2+ waves in cardiomyocytes, which can trigger arrhythmias.[20][21] This provides a β-blockade-independent anti-arrhythmic mechanism, suggesting that (R)-Carvedilol could offer arrhythmia protection without the adverse effects of bradycardia and hypotension associated with β-blockade.[20]

Pharmacokinetics

The enantiomers of carvedilol exhibit stereoselective pharmacokinetics, primarily due to differences in first-pass metabolism in the liver.[22][23]

| Parameter | (S)-(-)-Carvedilol | (R)-(+)-Carvedilol | Note |

| Peak Plasma Concentration (Cmax) | Lower | Higher (approx. 2.6x) | After oral administration of racemate[23] |

| Area Under the Curve (AUC) | Lower | Higher (approx. 2.8x) | After oral administration of racemate[23] |

| Total Clearance (Healthy Subjects) | ~45.9 L/h | ~33.1 L/h | Reflects faster metabolism of (S)-enantiomer[24] |

| Elimination Half-life | ~4 to 7 hours (for racemate) | ~4 to 7 hours (for racemate) | [22][25] |

Table 2: Comparative Pharmacokinetic Parameters of Carvedilol Enantiomers in Humans.

After oral administration of the racemic mixture, the plasma concentrations of the (R)-enantiomer are significantly higher than those of the (S)-enantiomer.[9][23] This is attributed to a greater intrinsic clearance and lower plasma protein binding of the (S)-enantiomer during its first pass through the liver.[23] Carvedilol is metabolized by cytochrome P450 enzymes, primarily CYP2D6 and CYP2C9.[8][24]

Experimental Protocols

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To determine the inhibition constant (Ki) of (R)- and (S)-Carvedilol for β1- and α1-adrenergic receptors.[26]

-

Materials:

-

Cell membranes expressing the target human adrenergic receptor (e.g., from transfected HEK293 or CHO cells).[26]

-

A specific radioligand (e.g., [3H]-prazosin for α1, [125I]-iodocyanopindolol or [3H]-dihydroalprenolol for β receptors).[26]

-

Test compounds: (R)- and (S)-Carvedilol.

-

Assay buffer (e.g., Tris-HCl with MgCl2).[26]

-

96-well filter plates and a cell harvester.[26]

-

-

Methodology:

-

Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., S-Carvedilol). A parallel incubation is run with a high concentration of a non-labeled antagonist to determine non-specific binding.

-

Separation: The reaction is terminated by rapid filtration through the filter plates, separating the membrane-bound radioligand from the unbound radioligand.

-

Washing: Filters are washed with ice-cold buffer to remove any remaining unbound radioactivity.[26]

-

Quantification: Radioactivity trapped on the filters is measured using a scintillation counter.[26]

-

Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.[26]

-

cAMP Functional Assay

This assay measures the functional consequence of β-receptor antagonism.

-

Objective: To determine the potency (IC50) of (R)- and (S)-Carvedilol in inhibiting agonist-stimulated cAMP production.[26]

-

Materials:

-

Methodology:

-

Pre-incubation: Cells are treated with varying concentrations of the antagonist (e.g., S-Carvedilol) in the presence of a phosphodiesterase inhibitor.[26]

-

Stimulation: A fixed concentration of the agonist (Isoproterenol) is added to stimulate adenylyl cyclase and cAMP production.[26]

-

Lysis and Detection: After a set time, cells are lysed, and the intracellular cAMP levels are measured using the chosen assay kit.[26]

-

Analysis: A dose-response curve is generated by plotting cAMP concentration against the log concentration of the antagonist to determine the IC50.[26]

-

Conclusion

The pharmacological profile of carvedilol is a composite of the distinct actions of its (S) and (R) enantiomers. The (S)-enantiomer is the primary source of the potent β-adrenergic blockade, while both enantiomers contribute equally to α1-adrenergic blockade. This unique combination of non-selective β-blockade and vasodilatory α1-blockade within a single racemic compound provides a clear rationale for its clinical use. Furthermore, emerging research into ancillary properties, such as β-arrestin biased agonism and RyR2 stabilization, highlights additional mechanisms that may contribute to carvedilol's pronounced therapeutic benefits, particularly in heart failure. A thorough understanding of these stereoselective properties is essential for the continued development and optimization of cardiovascular therapies.

References

- 1. Exploring the Mechanisms of Action of Carvedilol: Unveiling the Secrets of Its Therapeutic Effects. [hidocdr.com]

- 2. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacological characteristics of the stereoisomers of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective effects of (R)- and (S)-carvedilol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The interaction of the enantiomers of carvedilol with alpha 1- and beta 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. Analysis of carvedilol enantiomers in human plasma using chiral stationary phase column and liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Video: Adrenergic Antagonists: ɑ and β-Receptor Blockers [jove.com]

- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 12. pnas.org [pnas.org]

- 13. [PDF] A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling | Semantic Scholar [semanticscholar.org]

- 14. β-Blockers alprenolol and carvedilol stimulate β-arrestin-mediated EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carvedilol, a new antihypertensive drug with unique antioxidant activity: potential role in cerebroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antioxidant properties of carvedilol: inhibition of lipid peroxidation, protein oxidation and superoxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. portlandpress.com [portlandpress.com]

- 21. researchgate.net [researchgate.net]

- 22. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Assay and disposition of carvedilol enantiomers in humans and monkeys: evidence of stereoselective presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Population pharmacokinetics of carvedilol enantiomers and their metabolites in healthy subjects and type-2 diabetes patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ClinPGx [clinpgx.org]

- 26. benchchem.com [benchchem.com]

An In-depth Technical Guide to (-)-Carvedilol: A Non-Selective Beta-Blocker with Alpha-1 Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of (-)-Carvedilol, a third-generation beta-blocker renowned for its unique dual mechanism of action. This document delves into its core pharmacology, detailing its interactions with adrenergic receptors, the resultant signaling cascades, and the experimental methodologies used to elucidate these properties.

Core Concepts: Dual Adrenergic Receptor Antagonism

Carvedilol is a non-selective antagonist of beta-adrenergic receptors (β1 and β2) and a competitive antagonist of alpha-1 adrenergic receptors (α1).[1][2][3] This dual action contributes to its clinical efficacy in treating cardiovascular conditions like heart failure and hypertension.[1][4] The vasodilatory effect, primarily mediated by α1-blockade, reduces peripheral resistance, while the β-blockade component mitigates reflex tachycardia and provides cardioprotective effects.[2][5]

Carvedilol is administered as a racemic mixture of two enantiomers, (S)-(-)-Carvedilol and (R)-(+)-Carvedilol. The β-blocking activity resides almost exclusively in the (S)-(-)-enantiomer, whereas both enantiomers exhibit comparable α1-blocking potency.[6][7]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of Carvedilol and its enantiomers at adrenergic receptors.

| Receptor Subtype | Ligand | Binding Affinity (Ki/Kd in nM) | Reference |

| β1-adrenergic | Racemic Carvedilol | ~4-5 (Kd) | [8] |

| β1-adrenergic | This compound | Data not consistently available in searched results | |

| β2-adrenergic | Racemic Carvedilol | Data not consistently available in searched results | |

| α1-adrenergic | Racemic Carvedilol | Data not consistently available in searched results |

Note: Specific Ki values for the individual enantiomers at each receptor subtype are not consistently reported across the reviewed literature. The available data indicates that racemic carvedilol has high affinity for β1 receptors.[8]

| Functional Assay | Parameter | Value | Reference |

| β1-adrenoceptor antagonism (in vitro) | -logKB of this compound | 9.02 | [9] |

| β2-adrenoceptor antagonism (in vitro) | -logKB of this compound | 10.13 | [9] |

| β1-blockade (in vivo, exercise-induced heart rate) | EC50 for Sthis compound | 7.7 ng/mL | [10] |

| α1-blockade (in vivo, pressor response to phenylephrine) | - | Reduced by Carvedilol | [11] |

Signaling Pathways

Carvedilol's interaction with adrenergic receptors initiates complex downstream signaling cascades. Beyond simple antagonism, Carvedilol is recognized as a "biased agonist," capable of selectively activating certain signaling pathways while inhibiting others.[12][13] A key aspect of this is the differential engagement of G-protein-dependent and β-arrestin-dependent pathways.

Beta-Adrenergic Receptor Signaling

At β-adrenergic receptors, particularly the β2 subtype, Carvedilol demonstrates inverse agonism towards the canonical Gs-adenylyl cyclase-cAMP pathway.[8] However, it has been shown to promote β-arrestin recruitment, leading to the activation of downstream pathways such as the ERK1/2 MAP kinase cascade.[8][14][15] There is ongoing debate in the scientific community regarding the precise mechanism, with some studies suggesting that G-protein activation (Gs or Gi) is a prerequisite for β-arrestin-mediated signaling by Carvedilol.[16][17]

Alpha-1 Adrenergic Receptor Signaling

The antagonism of α1-adrenergic receptors by both enantiomers of Carvedilol is a more straightforward competitive inhibition. This action blocks the binding of endogenous catecholamines like norepinephrine, preventing the activation of the Gq/11 pathway. This, in turn, inhibits the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.[10]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for Receptor Affinity

This assay determines the affinity of Carvedilol for adrenergic receptors.

-

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of this compound for β1, β2, and α1-adrenergic receptors.

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or tissue homogenates).

-

A specific radioligand for each receptor (e.g., [3H]-CGP12177 for β1, [125I]-Cyanopindolol for β2, [3H]-Prazosin for α1).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Allow the reaction to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the Carvedilol concentration.

-

Calculate the IC50 (the concentration of Carvedilol that inhibits 50% of the specific radioligand binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay for Functional Antagonism

This assay measures the ability of Carvedilol to inhibit Gs-mediated signaling.

-

Objective: To determine the potency of this compound in antagonizing agonist-stimulated cAMP production.

-

Materials:

-

Whole cells expressing β-adrenergic receptors.

-

A β-adrenergic agonist (e.g., Isoproterenol).

-

This compound solutions of varying concentrations.

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen).

-

-

Procedure:

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of a β-agonist in the presence of a phosphodiesterase inhibitor.

-

Lyse the cells to release intracellular cAMP.

-

Measure the amount of cAMP in the cell lysates using a suitable detection kit.

-

Plot the cAMP concentration against the logarithm of the Carvedilol concentration.

-

Calculate the IC50 for the inhibition of agonist-stimulated cAMP production.

-

ERK1/2 Phosphorylation Assay for Biased Agonism

This assay assesses the ability of Carvedilol to stimulate β-arrestin-mediated signaling.

-

Objective: To measure the phosphorylation of ERK1/2 in response to this compound stimulation.

-

Materials:

-

Whole cells expressing β-adrenergic receptors.

-

This compound solutions of varying concentrations.

-

Cell lysis buffer with phosphatase and protease inhibitors.

-

Antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

-

Western blotting apparatus and reagents or an ELISA-based detection system.

-

-

Procedure:

-

Serum-starve the cells to reduce basal ERK phosphorylation.

-

Treat the cells with varying concentrations of this compound for a specific time course.

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer to a membrane (for Western blotting).

-

Probe the membrane with primary antibodies against p-ERK and total ERK.

-

Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

-

Alternatively, use a plate-based ELISA or similar high-throughput method for detection.

-

Conclusion

This compound's unique pharmacological profile as a non-selective beta-blocker with alpha-1 antagonism, coupled with its intriguing biased agonism, underscores its therapeutic importance. This guide provides a foundational understanding of its molecular interactions and the experimental frameworks used for its characterization. Further research into the nuanced aspects of its signaling pathways will continue to illuminate the full spectrum of its cardioprotective effects and may pave the way for the development of novel, pathway-selective cardiovascular therapeutics.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Carvedilol, a novel vasodilating beta-blocker with the potential for cardiovascular organ protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carvedilol in the treatment of chronic heart failure: Lessons from The Carvedilol Or Metoprolol European Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Reply to: How carvedilol does not activate β2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carvedilol blocks beta2- more than beta1-adrenoceptors in human heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a pharmacokinetic/pharmacodynamic model for carvedilol to predict beta1-blockade in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. droracle.ai [droracle.ai]

- 13. researchgate.net [researchgate.net]

- 14. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unique Positive Cooperativity Between the β-Arrestin–Biased β-Blocker Carvedilol and a Small Molecule Positive Allosteric Modulator of the β2-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

(-)-Carvedilol's Modulation of GPCR Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Carvedilol, the S(-) enantiomer of Carvedilol, is a non-selective β-adrenergic receptor (βAR) antagonist with additional α1-adrenergic receptor blocking properties. Traditionally classified as a β-blocker, extensive in vitro research has unveiled a more complex pharmacological profile. This compound is now recognized as a biased agonist, a ligand that differentially activates downstream signaling pathways upon binding to a G protein-coupled receptor (GPCR). Specifically, at β-adrenergic receptors, this compound acts as an inverse agonist for the canonical G protein-dependent signaling pathway while simultaneously promoting G protein-independent signaling mediated by β-arrestins.[1] This unique signaling profile, which separates antagonism of G protein-mediated effects from agonism of β-arrestin-mediated pathways, is of significant interest for the development of functionally selective therapeutics with improved efficacy and reduced side effects.

This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the modulatory role of this compound on GPCR signaling. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation: Quantitative Pharmacology of this compound

The following tables summarize the in vitro pharmacological parameters of this compound at β-adrenergic receptors from various studies. These values are crucial for understanding its potency and efficacy in different signaling pathways.

Table 1: Receptor Binding Affinity (Ki) of this compound

| Receptor Subtype | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |

| β1-adrenergic | Human Myocardium | [125I]Iodocyanopindolol | ~4-5 | [2] |

| β2-adrenergic | Human Right Atrium | Not Specified | ~0.074 | [3] |

| β1-adrenergic | Human Right Atrium | Not Specified | ~9.55 | [3] |

Table 2: Functional Activity of this compound on Gs-cAMP Signaling

| Receptor Subtype | Cell Line | Assay Type | Parameter | Value | Reference |

| β2-adrenergic | HEK-293 | cAMP Accumulation | Activity | Inverse Agonist | [1] |

| β2-adrenergic | HEK-293 | cAMP Accumulation | IC50 | Not Reported | [4] |

Table 3: Functional Activity of this compound on β-arrestin-Mediated Signaling

| Receptor Subtype | Cell Line | Assay Type | Parameter | Value | Reference |

| β1-adrenergic | HEK-293 | ERK1/2 Phosphorylation | EC50 | 2 nM | [5] |

| β2-adrenergic | HEK-293 | ERK1/2 Phosphorylation | Activity | Partial Agonist | [6][7] |

| β2-adrenergic | HEK-293 | β-arrestin Recruitment | Activity | Agonist | [1] |

| β2-adrenergic | HEK-293 | Receptor Internalization | % of Isoproterenol | 14.2% (5.5% net) | [1] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to elucidate this compound's signaling properties are provided below.

Cell Culture and Transfection

HEK-293 (Human Embryonic Kidney 293) cells are a commonly used cell line for studying GPCR signaling due to their robust growth and high transfection efficiency.

-

Cell Culture:

-

Culture HEK-293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells at 80-90% confluency using a suitable dissociation reagent like Trypsin-EDTA.[8]

-

-

Transient Transfection:

-

Seed HEK-293 cells in the desired plate format (e.g., 6-well or 96-well plates) to achieve 70-80% confluency on the day of transfection.[9]

-

Prepare a transfection mixture containing the plasmid DNA encoding the receptor of interest (e.g., β2AR-Rluc8 for BRET assays) and a transfection reagent (e.g., Polyethylenimine (PEI) or a commercial lipid-based reagent) in a serum-free medium like Opti-MEM.[10][11]

-

Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.[12]

-

Add the transfection complexes to the cells and incubate for 24-48 hours before performing the assay.[12]

-

cAMP Accumulation Assay (Inverse Agonism)

This assay measures the ability of this compound to decrease basal or forskolin-stimulated intracellular cyclic adenosine monophosphate (cAMP) levels, demonstrating its inverse agonist activity at Gs-coupled receptors. The GloSensor™ cAMP Assay is a sensitive, live-cell, bioluminescent assay suitable for this purpose.[13][14][15][16]

-

Materials:

-

HEK-293 cells stably or transiently expressing the β-adrenergic receptor of interest.

-

GloSensor™ cAMP Reagent (Promega).

-

This compound.

-

Forskolin (optional, for stimulating adenylyl cyclase).

-

White, opaque 96-well or 384-well assay plates.

-

Luminometer.

-

-

Procedure:

-

Seed transfected HEK-293 cells in a white, opaque 96-well plate and grow overnight.

-

Equilibrate the cells with GloSensor™ cAMP Reagent in a suitable buffer (e.g., CO2-independent medium) for 2 hours at room temperature in the dark.[15]

-

Prepare serial dilutions of this compound.

-

To measure inverse agonism against basal activity, add different concentrations of this compound to the cells.

-

To measure inverse agonism against stimulated activity, pre-incubate the cells with this compound for 5-10 minutes before adding a fixed concentration of forskolin (e.g., 1-10 µM).[16]

-

Measure luminescence immediately and kinetically for 15-30 minutes using a luminometer.[15]

-

Data are typically expressed as a percentage of the forskolin response or as a fold change relative to the vehicle control.

-

β-arrestin Recruitment Assay (BRET)

Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay used to monitor the interaction between two proteins in live cells. It is widely used to measure the recruitment of β-arrestin to an activated GPCR.[17][18]

-

Principle: The GPCR is fused to a Renilla luciferase variant (e.g., Rluc8), which acts as the BRET donor. β-arrestin is fused to a fluorescent protein acceptor (e.g., Venus, a YFP variant).[17][18] Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the donor and acceptor are brought into close proximity (<10 nm), allowing for energy transfer from the luciferase to the fluorescent protein. This results in an increase in light emission at the acceptor's wavelength.

-

Materials:

-

HEK-293 cells.

-

Expression plasmids for the GPCR-Rluc8 fusion protein (e.g., β2AR-Rluc8) and the β-arrestin-Venus fusion protein (e.g., β-arrestin2-Venus).

-

Coelenterazine h (luciferase substrate).

-

White, opaque 96-well or 384-well assay plates.

-

A plate reader capable of sequential dual-luminescence detection (to measure donor and acceptor emission).

-

-

Procedure:

-

Co-transfect HEK-293 cells with the GPCR-Rluc8 and β-arrestin-Venus plasmids.

-

After 24-48 hours, harvest the cells and resuspend them in a suitable assay buffer (e.g., PBS with 0.5 mM MgCl2 and 0.1% glucose).

-

Add the luciferase substrate Coelenterazine h to the cell suspension at a final concentration of 5 µM and incubate for 5 minutes in the dark.

-

Dispense the cell suspension into a white, opaque 96-well plate.

-

Add varying concentrations of this compound or a control agonist (e.g., isoproterenol) to the wells.

-

Immediately measure the luminescence at two wavelengths: one for the Rluc8 donor (e.g., 475 nm) and one for the Venus acceptor (e.g., 535 nm).

-

The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. The net BRET is the BRET ratio in the presence of the ligand minus the BRET ratio in the absence of the ligand.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a key downstream event in the β-arrestin signaling pathway. Western blotting is a standard technique to detect the levels of phosphorylated ERK1/2 (pERK1/2).[11]

-

Materials:

-

HEK-293 cells expressing the β-adrenergic receptor of interest.

-

This compound.

-

Serum-free medium.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system (e.g., ChemiDoc).

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for at least 4 hours (or overnight) to reduce basal ERK1/2 phosphorylation.[11]

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 5-10 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an anti-total-ERK1/2 antibody.[19]

-

Quantify the band intensities using densitometry software. The pERK1/2 signal is normalized to the total ERK1/2 signal.

-

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Unique Positive Cooperativity Between the β-Arrestin–Biased β-Blocker Carvedilol and a Small Molecule Positive Allosteric Modulator of the β2-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. The β-Blocker Carvedilol and Related Aryloxypropanolamines Promote ERK1/2 Phosphorylation in HEK293 Cells with K A Values Distinct From Their Equilibrium Dissociation Constants as β 2-Adrenoceptor Antagonists: Evidence for Functional Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. static.igem.org [static.igem.org]

- 9. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 10. GPCR deorphanization assay in HEK-293 cells [bio-protocol.org]

- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hek293.com [hek293.com]

- 13. GloSensor™ Technology [promega.com]

- 14. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 15. promega.com [promega.com]

- 16. promega.com [promega.com]

- 17. researchgate.net [researchgate.net]

- 18. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antioxidant Properties of the Carbazole Moiety in (-)-Carvedilol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant properties attributed to the carbazole moiety of (-)-Carvedilol. It delves into the mechanisms of action, presents quantitative data from various experimental assays, details relevant experimental protocols, and illustrates key pathways and workflows through diagrams.

Introduction: Carvedilol's Dual Pharmacological Profile

Carvedilol is a third-generation, non-selective β-adrenoceptor antagonist with α1-blocking activity, widely prescribed for the management of hypertension and congestive heart failure.[1][2] Beyond its primary cardiovascular effects, Carvedilol possesses potent antioxidant capabilities, a feature that distinguishes it from many other beta-blockers.[1][3] This antioxidant activity is primarily ascribed to its unique carbazole moiety.[4][5] The lipophilic nature of Carvedilol allows it to concentrate in cellular membranes, a key site for lipid peroxidation.[6]

While the carbazole group is central to its antioxidant function, there is considerable scientific discussion regarding the direct free-radical scavenging ability of the parent drug versus its metabolites. Several studies suggest that the hydroxylated metabolites of Carvedilol are significantly more potent antioxidants than Carvedilol itself.[5][7][8] This guide will explore the multifaceted antioxidant mechanisms of Carvedilol and its derivatives.

Mechanisms of Antioxidant Action

The antioxidant properties of Carvedilol are not attributed to a single mechanism but rather a combination of direct and indirect actions.

Free Radical Scavenging

The primary proposed mechanism for Carvedilol's antioxidant activity is its ability to scavenge free radicals. This action is attributed to the carbazole moiety, which can donate a hydrogen atom from its N-H group to chain-propagating radicals, thereby terminating damaging radical chain reactions.[7][9] However, some studies indicate that Carvedilol is a selective radical scavenger, reacting with peroxyl radicals but showing poor reactivity towards nitrogen-centered radicals like DPPH.[10][11] Electron Paramagnetic Resonance (EPR) studies have confirmed that Carvedilol can scavenge free radicals, as indicated by a decreased EPR signal in the presence of the drug.[12][13]

dot

Caption: Proposed hydrogen donation from Carvedilol's carbazole moiety to a peroxyl radical.

Iron Chelation

Another significant aspect of Carvedilol's antioxidant defense is its ability to chelate ferric ions (Fe³⁺).[6][14] Ferric ions can catalyze the formation of highly reactive oxygen species and participate in the initiation and propagation of lipid peroxidation.[14] By binding to Fe³⁺, Carvedilol prevents these ions from participating in redox cycling, thereby inhibiting the onset of lipid peroxidation.[6] This mechanism is distinct from radical scavenging and contributes to Carvedilol's protective effects, particularly against metal-induced oxidative stress.[11][15]

The Role of Metabolites

Upon administration, Carvedilol is extensively metabolized in the liver, leading to the formation of several hydroxylated derivatives, including 3-hydroxy-, 4'-hydroxy-, and 5'-hydroxycarvedilol.[7] Numerous studies have demonstrated that these phenolic metabolites possess significantly greater antioxidant and radical-scavenging activity than the parent compound.[7][8] In some assays, these metabolites are reported to be 30 to 80 times more potent than Carvedilol and up to 1000 times more potent than vitamin E.[5] The order of radical-quenching ability among the metabolites is generally found to be 3-hydroxy- > 5'-hydroxy- > 4'-hydroxycarvedilol.[7][8] This suggests that a substantial portion of the antioxidant effects observed in vivo may be attributable to these metabolites rather than Carvedilol itself.[7][8]

dot

Caption: Metabolic activation of Carvedilol to more potent antioxidant metabolites.

Quantitative Data on Antioxidant Activity

The antioxidant potency of Carvedilol and its analogues has been quantified in various in vitro systems. The following tables summarize key findings.

Table 1: Inhibition of Lipid Peroxidation and Radical Scavenging (IC50 Values)

| Compound/Assay | IC50 (µM) | System/Radical | Reference |

| Carvedilol | |||

| 8.1 | Fe²⁺-initiated TBARS in rat brain homogenate | [3][16] | |

| 17.6 | Fe²⁺-induced α-tocopherol depletion | [3][16] | |

| 25 | OH• radical scavenging (DMPO) | [3] | |

| 2.6 | Oxygen radical-induced lipid peroxidation | [13] | |

| 1.8 | Glutathione depletion | [13] | |

| 4.1 | LDH release (cell damage) | [13] | |

| Other β-Blockers | |||

| Atenolol, Pindolol, Propranolol, Celiprolol, Labetalol | >1000 | Fe²⁺-initiated TBARS in rat brain homogenate | [3][16] |

| Carvedilol Metabolite | |||

| SB 211475 (hydroxylated analogue) | 28-fold more potent than Carvedilol | Antioxidant activity in cerebellar neurons | [17] |

IC50: The concentration of the substance required to inhibit a given process by 50%. TBARS: Thiobarbituric Acid Reactive Substances. DMPO: 5,5-dimethyl-1-pyrroline N-oxide.

Table 2: Comparison of Radical Scavenging Activity in DPPH Assay

| Compound (0.5 equiv.) | t½ (s) | Moles of DPPH consumed per mole of antioxidant |

| Carvedilol | Negligible activity | - |

| 4'-Hydroxycarvedilol | 1020 | 2.8 |

| 5'-Hydroxycarvedilol | 480 | 3.0 |

| 3-Hydroxycarvedilol | ~15 | 3.5 |

| α-Tocopherol (Benchmark) | 26 | 2.0 |

| BHT (Benchmark) | 2100 | 2.6 |

Data adapted from a study comparing Carvedilol and its metabolites.[7] t½ represents the time required for the DPPH concentration to decrease to 25 µM.

Table 3: Rate Constants for Radical Scavenging

| Compound | Radical | Rate Constant (M⁻¹s⁻¹) | Reference |

| Carvedilol | Trichloromethyl peroxyl (CCl₃O₂•) | 1.5 ± 0.1 x 10⁷ | [10] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antioxidant properties. Below are protocols for commonly cited experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.

-

Principle: The reduction of the violet-colored DPPH radical to the yellow-colored, non-radical form, DPPH-H, is monitored spectrophotometrically. The decrease in absorbance at ~515-517 nm is proportional to the radical scavenging activity of the compound.[7][18]

-

Reagents:

-

Procedure:

-

A stock solution of DPPH is prepared and its absorbance is adjusted to a specific value at its maximum wavelength.[18]

-

An aliquot of the antioxidant solution is added to the DPPH solution in a cuvette.[7]

-

The mixture is incubated in the dark at a controlled temperature (e.g., 30°C).[7]

-

The decrease in absorbance is monitored over time using a UV-Vis spectrophotometer until the reaction reaches a plateau.[7]

-

The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.[19]

-

-

Data Analysis: Results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

dot

Caption: General experimental workflow for the DPPH radical scavenging assay.

Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS)

This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a secondary product of lipid breakdown.

-

Principle: MDA, present in the sample, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex that can be measured spectrophotometrically at ~532 nm.[3][20]

-

Reagents:

-

Procedure:

-

The biological sample is incubated with the pro-oxidant in the presence or absence of the antioxidant (Carvedilol).

-

The reaction is stopped by adding TCA.

-

The sample is centrifuged, and the supernatant is collected.

-

The TBA reagent is added to the supernatant, and the mixture is heated (e.g., in a boiling water bath for 60 minutes).[20]

-

After cooling, the absorbance of the resulting pink chromogen is measured at 532 nm.[20]

-

-

Data Analysis: The concentration of TBARS is calculated from a standard curve (e.g., using tetramethoxypropane).[20] The inhibitory effect of Carvedilol is expressed as the percentage reduction in TBARS formation compared to the control group.

Conclusion

The carbazole moiety is integral to the antioxidant properties of this compound, contributing to a unique pharmacological profile that combines β-blockade with potent cytoprotective effects. The antioxidant action is multifaceted, involving both direct, albeit selective, scavenging of free radicals and chelation of pro-oxidant metal ions like Fe³⁺.[11]

Crucially, the in vivo antioxidant capacity of Carvedilol appears to be significantly enhanced by its rapid conversion to hydroxylated metabolites, which are demonstrably more powerful radical scavengers than the parent drug.[7][8] This metabolic activation is a key consideration for drug development professionals and researchers investigating the therapeutic benefits of Carvedilol. The data strongly suggest that the clinical antioxidant effects attributed to Carvedilol are a collective result of the parent compound and its more active metabolites. Future research should continue to explore the specific contributions of these metabolites to the overall therapeutic efficacy of Carvedilol in cardiovascular diseases associated with oxidative stress.

References

- 1. Carvedilol: a nonselective beta blocking agent with antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Results of therapy with carvedilol, a beta-blocker vasodilator with antioxidant properties, in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carvedilol, a new vasodilator and beta adrenoceptor antagonist, is an antioxidant and free radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carvedilol, a new antihypertensive drug with unique antioxidant activity: potential role in cerebroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carvedilol: A Nonselective Beta-blocking Agent With Antioxidant - Page 3 [medscape.com]

- 6. Carvedilol inhibition of lipid peroxidation. A new antioxidative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Peroxyl radical scavenging activity of the antihypertensive drug carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radical-scavenging and iron-chelating properties of carvedilol, an antihypertensive drug with antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carvedilol, a new vasodilating beta adrenoceptor blocker antihypertensive drug, protects endothelial cells from damage initiated by xanthine-xanthine oxidase and neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Carvedilol, a new antihypertensive agent, prevents lipid peroxidation and oxidative injury to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carvedilol inhibition of lipid peroxidation. A new antioxidative mechanism. | Semantic Scholar [semanticscholar.org]

- 15. Antioxidant action of the antihypertensive drug, carvedilol, against lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Neuroprotective activities of carvedilol and a hydroxylated derivative: role of membrane biophysical interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Role of antioxidant property of carvedilol in mild to moderate hypertensive patients: A prospective open-label study - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Studies on the Adverse Effects of (-)-Carvedilol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Carvedilol, the S-enantiomer of the widely used cardiovascular drug Carvedilol, is a potent β-adrenoceptor antagonist. While its therapeutic efficacy is well-documented, a thorough understanding of its preclinical adverse effect profile is crucial for risk assessment and the development of safer therapeutic strategies. This technical guide provides a comprehensive overview of the available preclinical data on the adverse effects of this compound, with a focus on cardiovascular, reproductive, and genetic toxicology. It has been observed in preclinical studies that the R-(+)-enantiomer of Carvedilol lacks significant beta-blocking activity, and as a result, does not induce bradycardia or hypotension, which are known side effects of the racemic mixture. This guide summarizes quantitative data in structured tables, details experimental methodologies from key studies, and provides visualizations of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the preclinical safety profile of this compound.

Cardiovascular Safety Pharmacology

The primary adverse effects of this compound are extensions of its β-blocking activity, leading to dose-dependent cardiovascular changes. Preclinical studies, primarily in canine models, have been conducted to characterize these effects.

Quantitative Data Summary: Cardiovascular Effects in Dogs

The following table summarizes the dose-dependent cardiovascular effects observed in preclinical studies with racemic Carvedilol, with the understanding that the β-blocking effects are attributable to the (-)-enantiomer.

| Species | Route of Administration | Dose (mg/kg) | Heart Rate (HR) | Blood Pressure (BP) | Other Cardiovascular Parameters | Reference |

| Dog (Beagle) | Intravenous | 0.01 - 0.63 | Dose-dependent decrease | Dose-dependent decrease | Decreased cardiac output | [1] |

| Dog (Mongrel) | Oral | 0.2 | Decrease | No significant change | - | |

| Dog (Mongrel) | Oral | 0.4 | Significant decrease | Significant decrease | - | |

| Dog (Mongrel) | Oral | 0.8 | Further decrease | Further decrease | - |

Experimental Protocols: Cardiovascular Safety Assessment in Dogs

Objective: To assess the acute dose-dependent cardiovascular effects of Carvedilol.

Species: Beagle dogs.

Methodology:

-

Animal Model: Healthy, conscious Beagle dogs were used.

-

Drug Administration: Carvedilol was administered intravenously in escalating doses.

-

Cardiovascular Monitoring: A core battery of cardiovascular parameters was continuously monitored, including:

-

Electrocardiogram (ECG) for heart rate and rhythm.

-

Arterial blood pressure.

-

Left ventricular pressure to assess contractility.

-

-

Data Analysis: Dose-response curves were generated to determine the relationship between Carvedilol concentration and the observed cardiovascular effects.

Signaling Pathway: β-Adrenoceptor Blockade by this compound

The principal mechanism underlying the cardiovascular adverse effects of this compound is the competitive, non-selective blockade of β1 and β2-adrenergic receptors. This action inhibits the downstream signaling cascade of catecholamines (e.g., adrenaline and noradrenaline), leading to a reduction in heart rate and myocardial contractility.

Caption: Mechanism of this compound induced bradycardia.

Reproductive and Developmental Toxicology

Preclinical studies in rats have investigated the potential reproductive and developmental toxicity of racemic Carvedilol.

Quantitative Data Summary: Reproductive Toxicity in Rats

| Species | Route of Administration | Dose (mg/kg/day) | Key Findings | Reference |

| Rat (Wistar) | Oral | 0.09 | Significant reduction in sperm motility and count. No significant change in testosterone levels. | [2] |

Experimental Protocols: Fertility and Early Embryonic Development Study (Segment I)

Objective: To evaluate the effects of Carvedilol on male and female fertility and early embryonic development.

Species: Wistar rats.

Methodology:

-

Animal Groups: Male and female rats were divided into control and Carvedilol-treated groups.

-

Dosing: Carvedilol was administered orally to males for a period before mating and to females before and during early pregnancy.

-

Mating: Treated males and females were cohabited for mating.

-

Endpoints Evaluated:

-

Male: Mating performance, fertility index, sperm analysis (motility, count, morphology), and testicular histology.

-

Female: Estrous cycles, mating performance, fertility index, implantation sites, and number of viable embryos.

-

Genetic Toxicology

A battery of in vitro and in vivo assays has been conducted to assess the genotoxic potential of racemic Carvedilol.

Summary of Genetic Toxicology Findings

| Assay Type | System | Results | Reference |

| Ames Test | Salmonella typhimurium | Negative | [3] |

| In vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Negative | [3] |

| In vivo Micronucleus | Rat Bone Marrow | Negative | [3] |

Experimental Protocols: In Vivo Micronucleus Assay

Objective: To assess the potential of Carvedilol to induce chromosomal damage in vivo.

Species: Sprague-Dawley rats.

Methodology:

-

Animal Groups: Animals were divided into vehicle control, positive control, and Carvedilol-treated groups.

-

Dosing: Carvedilol was administered, typically via oral gavage, at multiple dose levels.

-

Sample Collection: Bone marrow samples were collected at specific time points after dosing.

-

Analysis: Polychromatic erythrocytes (PCEs) were scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) was also determined to assess bone marrow toxicity.

-

Data Interpretation: A statistically significant increase in the frequency of micronucleated PCEs in the Carvedilol-treated groups compared to the vehicle control would indicate a positive result.

Experimental Workflow: Preclinical Genotoxicity Assessment

Caption: Standard preclinical genotoxicity testing workflow.

Other Preclinical Safety Findings

Central Nervous System (CNS)

Respiratory System

Due to the non-selective β-blockade of this compound, which includes β2-adrenoceptors in the bronchial smooth muscle, there is a potential risk of bronchospasm, particularly in susceptible individuals. Preclinical respiratory safety pharmacology studies, often conducted in conscious, unrestrained animals using whole-body plethysmography, are designed to assess effects on respiratory rate, tidal volume, and airway resistance.

Conclusion and Future Directions

The preclinical adverse effect profile of this compound is primarily characterized by its β-blocking activity, leading to predictable cardiovascular effects such as bradycardia and hypotension. The available data from reproductive and genetic toxicology studies on the racemate do not indicate a significant risk. However, there is a notable lack of publicly available preclinical safety data specifically for the (-)-enantiomer across a comprehensive range of endpoints, including dedicated CNS and respiratory safety pharmacology studies. Future research should focus on elucidating the complete preclinical safety profile of this compound to better inform clinical risk assessment and to explore the potential for developing enantiomerically pure formulations with an improved safety margin.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available preclinical data. It is not a substitute for a comprehensive review of all available regulatory and proprietary data.

References

- 1. Preclinical and clinical pharmacology of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Carvedilol alleviates testicular and spermatological damage induced by cisplatin in rats via modulation of oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Antioxidant Arsenal of (-)-Carvedilol: A Technical Guide to its Metabolites and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vivo antioxidant activity of the non-selective beta-blocker, (-)-Carvedilol, and its principal metabolites. It is now well-established that the therapeutic benefits of carvedilol in cardiovascular diseases extend beyond its beta-blocking and vasodilatory actions, with a significant contribution from its potent antioxidant properties.[1][2] This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to serve as a comprehensive resource for the scientific community.

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of carvedilol and its metabolites has been evaluated in various in vitro and in vivo models. While carvedilol itself exhibits some antioxidant effects, compelling evidence suggests that its metabolites are significantly more potent.[3][4][5] The primary phenolic metabolites—3-hydroxy-, 4'-hydroxy-, and 5'-hydroxycarvedilol—are major contributors to the overall antioxidant effect observed in vivo.[3][5] Some studies have reported that these hydroxy metabolites can have 50-80 times more antioxidant activity than the parent compound and up to 1000 times more than vitamin E.[5][6]

Table 1: Comparative Radical-Inhibiting Activity of Carvedilol and its Metabolites (In Vitro Assays)

| Compound | Assay | Endpoint | Result | Reference |

| This compound | DPPH Radical Scavenging | % DPPH remaining after 60 min (1:1 molar ratio) | ~100% (negligible activity) | [3] |

| Photoinduced Free-Radical Addition | Half-life of reaction (t1/2) | ~4.5 min (similar to control) | [3] | |

| 3-Hydroxycarvedilol | DPPH Radical Scavenging | % DPPH remaining after 60 min (0.5:1 molar ratio) | ~0% (very high activity) | [3] |

| Photoinduced Free-Radical Addition | Half-life of reaction (t1/2) | ~22.5 min | [3] | |

| 4'-Hydroxycarvedilol | DPPH Radical Scavenging | % DPPH remaining after 60 min (0.5:1 molar ratio) | ~50% | [3] |

| Photoinduced Free-Radical Addition | Half-life of reaction (t1/2) | ~8.7 min | [3] | |

| 5'-Hydroxycarvedilol | DPPH Radical Scavenging | % DPPH remaining after 60 min (0.5:1 molar ratio) | ~20% | [3] |

| Photoinduced Free-Radical Addition | Half-life of reaction (t1/2) | ~13.8 min | [3] | |

| α-Tocopherol (Vitamin E) | DPPH Radical Scavenging | % DPPH remaining after 60 min (0.5:1 molar ratio) | ~10% | [3] |

| Photoinduced Free-Radical Addition | Half-life of reaction (t1/2) | ~22.5 min | [3] | |

| BHT (Butylated hydroxytoluene) | DPPH Radical Scavenging | % DPPH remaining after 60 min (0.5:1 molar ratio) | ~60% | [3] |

| Photoinduced Free-Radical Addition | Half-life of reaction (t1/2) | ~9.0 min | [3] |